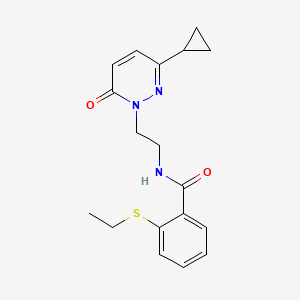

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide is a fascinating compound often explored in the realms of medicinal and synthetic chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide involves multi-step organic synthesis. One common approach is to start with a precursor benzamide compound, which undergoes functionalization to introduce the cyclopropyl and pyridazinyl groups.

Step 1: Start with 2-(ethylthio)benzamide.

Step 2: React this with a suitable cyclopropylating agent to introduce the cyclopropyl group.

Step 3: Further reaction with a pyridazinone derivative to form the desired pyridazinyl group.

Industrial Production Methods

In an industrial context, this compound might be synthesized using scalable methods that involve optimized reaction conditions such as:

Controlled temperatures

Catalytic agents to improve yield and selectivity

Continuous flow reactors for increased efficiency

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo several types of chemical reactions, including:

Oxidation: Typically involving reagents like m-chloroperbenzoic acid.

Reduction: Often using agents such as lithium aluminium hydride.

Substitution: Commonly seen in the benzamide ring, where electrophilic and nucleophilic substitution reactions can occur.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid at room temperature.

Reduction: Lithium aluminium hydride in dry ether.

Substitution: Halogenation using N-bromosuccinimide under UV light.

Major Products

Oxidation: Products include oxidized benzamide derivatives.

Reduction: Yields reduced forms of the parent compound, often removing oxo groups.

Substitution: Produces halogenated or functionalized derivatives of the benzamide ring.

Applications De Recherche Scientifique

Chemistry

In synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules, often used in drug discovery and development.

Biology

Biologically, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide is studied for its potential as a bioactive molecule, interacting with various biological targets.

Medicine

In medicine, this compound shows promise in drug research, particularly for its potential therapeutic effects in treating certain diseases, thanks to its complex structure.

Industry

Industrially, it can be utilized in the development of new materials and chemicals with unique properties, leveraging its intricate molecular framework.

Mécanisme D'action

The compound's effects are typically mediated through specific molecular interactions with target proteins or enzymes. The cyclopropyl and pyridazinyl groups provide a unique interaction profile with various molecular pathways, influencing biological processes.

Comparaison Avec Des Composés Similaires

When compared to other benzamide derivatives, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide stands out due to its combination of the cyclopropyl and pyridazinyl moieties, which confer unique properties.

List of Similar Compounds

2-(ethylthio)benzamide derivatives: which lack the pyridazinyl group.

Cyclopropyl-benzamide compounds: which do not have the pyridazinyl substitution.

Pyridazinyl-benzamides: that lack the cyclopropyl group.

So there you have it! A dive into the fascinating world of this compound. Chemical curiosity truly never ends, does it?

Activité Biologique

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide is a synthetic compound belonging to the pyridazinone class, noted for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Structural Characteristics

The compound's structure features a pyridazinone core with various substituents that enhance its pharmacological properties. The presence of the cyclopropyl group is particularly significant, as it may influence the compound's interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄OS |

| Molecular Weight | 306.36 g/mol |

| CAS Number | 2034267-15-5 |

The precise mechanism of action for this compound is not fully elucidated. However, it is suggested that the compound interacts with specific enzymes or receptors, modulating biological pathways. This interaction may lead to:

- Inhibition of cell proliferation : The compound has shown potential in inducing cell cycle arrest and apoptosis in cancer cells.

- Targeting specific signaling pathways : By binding to active sites on proteins, it can alter their conformations and influence downstream signaling events.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit tumor growth by inducing apoptosis and G1 phase cell cycle arrest in various cancer cell lines.

Case Studies

- Breast Cancer Cell Lines : In studies involving breast cancer cell lines, treatment with this compound resulted in a marked decrease in cell viability, suggesting its potential as a therapeutic agent against breast cancer.

- Lung Cancer Models : Preclinical models showed that the compound could reduce tumor size significantly when administered at specific dosages, indicating its efficacy in vivo.

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

- A study highlighted its effectiveness in modulating pathways associated with cell proliferation and apoptosis, marking it as a candidate for further development in cancer therapeutics.

- Another research effort focused on structure-activity relationships (SAR), revealing that modifications to the ethylthio group could enhance biological activity against specific cancer types.

Propriétés

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-ethylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c1-2-24-16-6-4-3-5-14(16)18(23)19-11-12-21-17(22)10-9-15(20-21)13-7-8-13/h3-6,9-10,13H,2,7-8,11-12H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDLLHCBJKOQIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.